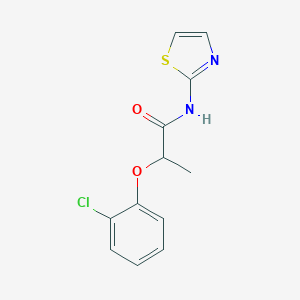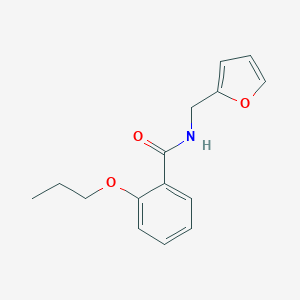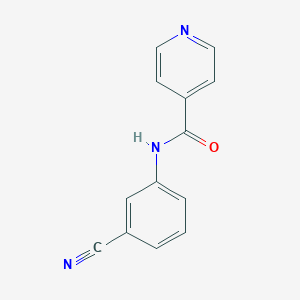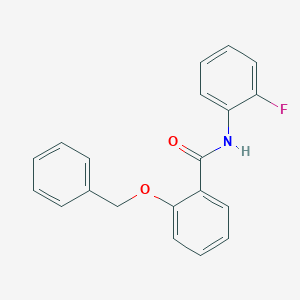![molecular formula C23H22N2O4 B318032 4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid](/img/structure/B318032.png)
4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid is a complex organic compound with a molecular formula of C23H22N2O4 and a molecular weight of 390.43178 . This compound is known for its unique structure, which includes an ethyl group, a naphthyl group, and an anilino group, all connected through a carbonyl linkage to a butanoic acid moiety.
Preparation Methods
The synthesis of 4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid can be achieved through various synthetic routes. One common method involves the reaction of ethyl(1-naphthyl)amine with 4-nitrophenylbutanoic acid under specific reaction conditions. The reaction typically requires a catalyst, such as palladium(II) acetate, and a base, such as triethylamine, under reflux conditions in a solvent mixture of toluene and acetonitrile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interactions with key proteins.
Comparison with Similar Compounds
4-[4-[Ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-(4-{[Methyl(1-naphthyl)amino]carbonyl}anilino)-4-oxobutanoic acid: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
4-(4-{[Ethyl(2-naphthyl)amino]carbonyl}anilino)-4-oxobutanoic acid: The position of the naphthyl group is different, which can influence the compound’s properties and interactions.
4-(4-{[Ethyl(1-naphthyl)amino]carbonyl}anilino)-3-oxobutanoic acid:
Properties
Molecular Formula |
C23H22N2O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-[4-[ethyl(naphthalen-1-yl)carbamoyl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H22N2O4/c1-2-25(20-9-5-7-16-6-3-4-8-19(16)20)23(29)17-10-12-18(13-11-17)24-21(26)14-15-22(27)28/h3-13H,2,14-15H2,1H3,(H,24,26)(H,27,28) |
InChI Key |
CKIMJMVCCQCIAQ-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)O |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Dimethyl-2-{[2-(4-methylphenoxy)butanoyl]amino}-3-thiophenecarboxamide](/img/structure/B317951.png)
![2-{[2-(2-Chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B317952.png)
![2-(2-chlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B317953.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N-ethylbenzamide](/img/structure/B317956.png)
![2-(2-methylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]butanamide](/img/structure/B317959.png)
![2-(4-methoxyphenyl)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B317960.png)
![4-propoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B317966.png)

![2-[(2-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B317968.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B317970.png)
![4,5-Dimethyl-2-[(2-propoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B317971.png)


